molecular formula C11H17Cl2N B2743894 N-(3-Chlorobenzyl)-1-butanamine hydrochloride CAS No. 16183-36-1

N-(3-Chlorobenzyl)-1-butanamine hydrochloride

Cat. No. B2743894
CAS RN: 16183-36-1
M. Wt: 234.16
InChI Key: UVKFVXZKYVRPQQ-UHFFFAOYSA-N
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Description

“N-(3-Chlorobenzyl)-1-butanamine hydrochloride” is a chemical compound with the CAS Number: 1049773-98-9 . It has a molecular weight of 234.17 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The InChI code for “N-(3-Chlorobenzyl)-1-butanamine hydrochloride” is 1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Amines, such as “N-(3-Chlorobenzyl)-1-butanamine hydrochloride”, can undergo a variety of chemical reactions . For instance, primary amines can react with carbonyl compounds to form imines . Specifically, aldehydes become aldimines, and ketones become ketimines . Secondary amines can react with ketones and aldehydes to form enamines .


Physical And Chemical Properties Analysis

“N-(3-Chlorobenzyl)-1-butanamine hydrochloride” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemistry and Pharmacology Applications

  • Chemical Synthesis and Drug Development

    N-tert-Butanesulfinyl imines are critical intermediates in the asymmetric synthesis of amines, showcasing their role in developing pharmaceuticals and other chemically synthesized molecules. This methodology could apply to the synthesis and application of N-(3-Chlorobenzyl)-1-butanamine hydrochloride in creating enantioenriched amines, highlighting its potential in drug development and chemical synthesis (Ellman, Owens, & Tang, 2002).

  • Catalysis and Green Chemistry

    The use of ionic liquids and novel catalytic methods for synthesizing pharmaceutical intermediates emphasizes the importance of green chemistry in pharmaceutical manufacturing. Such processes could be relevant for synthesizing N-(3-Chlorobenzyl)-1-butanamine hydrochloride, offering insights into sustainable and efficient production methods (Pollet et al., 2009).

  • Drug Mechanism of Action and Pharmacodynamics

    The study of LY393613, a neuronal Ca(2+) channel blocker, provides an example of how compounds similar in function to N-(3-Chlorobenzyl)-1-butanamine hydrochloride might be utilized in neuropharmacology. Investigating the mechanisms through which these compounds exert their effects can offer valuable insights into their potential therapeutic applications (Bogaert et al., 2001).

Environmental and Analytical Chemistry

  • Environmental Impact of Chemical Processes: The research on ionic liquids not being inherently "green" sheds light on the environmental considerations necessary when working with chemical compounds, including N-(3-Chlorobenzyl)-1-butanamine hydrochloride. This highlights the need for careful assessment of chemical stability, toxicity, and environmental impact in research and industrial applications (Swatloski, Holbrey, & Rogers, 2003).

Safety And Hazards

The safety data sheet for a similar compound, benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, and causes skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is toxic to aquatic life . Similar precautions may apply to “N-(3-Chlorobenzyl)-1-butanamine hydrochloride”, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKFVXZKYVRPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorobenzyl)-1-butanamine hydrochloride

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